2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
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Properties
IUPAC Name |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4S/c1-13-6-9-18(31-2)19-20(13)32-22(25-19)26(12-14-5-3-4-10-24-14)21(28)16-11-15(27(29)30)7-8-17(16)23/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOJCVHJQONIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound interacts with its targets, the COX enzymes, and suppresses their activity. This suppression results in a decrease in the production of thromboxane, PGE2, and prostacyclin.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into thromboxane, PGE2, and prostacyclin. This can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include reduced production of thromboxane, PGE2, and prostacyclin. This can lead to a decrease in inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability
Biological Activity
2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide, with the CAS number 899736-14-2, is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties.
- Molecular Formula : C22H17ClN4O4S
- Molecular Weight : 468.9 g/mol
- Structure : The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and benzothiazole derivatives. For instance, thiazole-based compounds have shown significant cytotoxic effects against various cancer cell lines.
Research Findings
- In vitro Studies : A study demonstrated that similar thiazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxicity. For example, certain derivatives showed IC50 values of 1.61 ± 1.92 µg/mL against specific tumor cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including modulation of Bcl-2 family proteins .
Table: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Similar thiazole derivatives have been reported to have MIC values as low as 31.25 µg/mL against various pathogens . This suggests that the compound may possess significant antibacterial activity.
- Comparative Studies : In comparative studies, certain thiazole compounds outperformed standard antibiotics like ampicillin and streptomycin in inhibiting bacterial growth .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Type of Bacteria |
|---|---|---|
| Compound A | 31.25 | Gram-positive |
| Compound B | 250 | Gram-negative |
Anticonvulsant Activity
Some thiazole derivatives have demonstrated anticonvulsant properties, making them candidates for further pharmacological evaluation.
Research Findings
- Efficacy in Animal Models : Compounds similar to the target compound were tested in animal models for their anticonvulsant effects, showing promising results by significantly reducing seizure duration .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as methoxy or halogen substitutions on the aromatic rings, has been linked to enhanced anticonvulsant activity .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide exhibit significant antimicrobial activity. In a study evaluating a series of benzamide derivatives, compounds with similar structures were tested against various bacterial and fungal strains. Results showed effectiveness comparable to established antibiotics such as penicillin and ciprofloxacin, indicating potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar functional groups were evaluated for their ability to induce apoptosis in cancer cells, showing promising results in vitro. The mechanisms often involve the inhibition of specific enzymes crucial for tumor growth and survival .
Structure-Activity Relationships
The biological efficacy of this compound can be attributed to its structural features. The presence of the chloro group, methoxy substituent, and nitro moiety are critical for its interaction with biological targets. Studies have shown that modifications in these positions can enhance or diminish activity, underscoring the importance of structure-activity relationships (SAR) in drug design .
Case Studies
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide?
The synthesis typically involves multi-step reactions starting with simpler precursors. Key steps include:
- Thiazole ring formation : Use thiourea and α-haloketones under acidic/basic conditions to construct the benzo[d]thiazole core .
- Amide coupling : React the thiazole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .
- N-alkylation : Introduce the pyridin-2-ylmethyl group via nucleophilic substitution under controlled temperature (60–80°C) in aprotic solvents like DMF .
- Purification : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirm regiochemistry of the thiazole and pyridine groups (e.g., δ 7.8–8.5 ppm for aromatic protons) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and nitro group vibrations (~1520 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₂₂H₁₈ClN₅O₃S: 476.08) .
Q. How can researchers assess the compound’s preliminary bioactivity?
Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays. For example, structurally related thiazole derivatives show IC₅₀ values <10 μM against melanoma and breast cancer cells . Dose-response curves and selectivity indices (e.g., tumor vs. normal cell lines) should be calculated to prioritize lead optimization .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging restraints for disordered nitro or methoxy groups .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to explain packing discrepancies. For example, centrosymmetric dimers in related compounds stabilize crystal lattices .
- Twinned data handling : Apply SHELXPRO to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Q. How can computational modeling predict the compound’s binding affinity to target enzymes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for nitroheterocyclic drugs .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the amide anion-enzyme complex, focusing on key residues (e.g., active-site cysteines) .
- QSAR analysis : Correlate substituent effects (e.g., nitro position) with inhibitory activity using CoMFA/CoMSIA .
Q. What experimental designs mitigate side reactions during N-alkylation?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the pyridinylmethyl group .
- Solvent optimization : Use DMF or acetonitrile to enhance nucleophilicity while avoiding protic solvents that promote hydrolysis .
- Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation (e.g., over-alkylation) .
Q. How do structural modifications influence pharmacological activity?
A SAR study comparing derivatives could include:
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Experimental replication : Measure solubility in triplicate using HPLC (e.g., saturated solutions filtered through 0.45 μm membranes) .
- Counterion screening : Test hydrochloride or mesylate salts to improve aqueous solubility if free base data are inconsistent .
- Computational prediction : Compare with COSMO-RS or ALOGPS models to identify outliers .
Methodological Best Practices
- Crystallization : Recrystallize from methanol/water (7:3 v/v) to obtain single crystals for XRD .
- Toxicity screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before in vivo studies .
- Data sharing : Deposit crystallographic data in CCDC or PDB, referencing SHELX refinement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
